CID 71352579
Description
To characterize it, standard approaches from medicinal chemistry and analytical techniques (e.g., mass spectrometry, structural elucidation via NMR, or bioactivity assays) would typically be employed. For example:
- Structural Analysis: If CID 71352579 belongs to a known class (e.g., betulin derivatives, oscillatoxins, or synthetic cannabinoids), its 2D/3D structure would be compared to analogs using tools like PubChem or computational overlays .
- Spectral Data: Techniques such as LC-ESI-MS with collision-induced dissociation (CID) or electron-transfer dissociation (ETD) could reveal fragmentation patterns for structural confirmation .
Properties
Molecular Formula |
Gd5Sn4 |
|---|---|
Molecular Weight |
1261.1 g/mol |
InChI |
InChI=1S/5Gd.4Sn |
InChI Key |
SEWTYPBXSPGTPX-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Sn].[Gd].[Gd].[Gd].[Gd].[Gd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “CID 71352579” involves a series of chemical reactions that require specific reagents and conditions. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents .
Industrial Production Methods: Industrial production of “this compound” involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: “CID 71352579” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products can include various derivatives and analogs of the original compound, each with unique chemical and physical properties .
Scientific Research Applications
“CID 71352579” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “this compound” is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of “CID 71352579” involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic and toxicological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Assuming CID 71352579 is structurally related to compounds in the evidence, a comparison might include:
Table 1: Structural and Functional Comparison
Key Findings
- Structural Analogues: If this compound shares a triterpenoid backbone (like CID 10153267), differences in substituent groups (e.g., caffeoyl vs. acetyl) would influence solubility and target affinity .
- Fragmentation Patterns: CID-based MS/MS (as in ) could differentiate it from oscillatoxins, which may exhibit distinct cleavage sites due to polyketide vs. terpenoid backbones .
- Bioactivity : Compared to oscillatoxin D (cytotoxic), this compound might show divergent effects if its structure lacks key lactone or conjugated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
